5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-cyclopropyl-5-pyrrolidin-2-yl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-8(11-5-1)10-6-9(12-13-10)7-3-4-7/h6-8,11H,1-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZDBAVTXMOVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=NN2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole

An In-Depth Technical Guide

Title: A Methodological Guide to the Physicochemical Characterization of 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole for Drug Discovery Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole represents a novel heterocyclic scaffold with significant potential in medicinal chemistry, leveraging the pharmacologically relevant pyrazole core[1][2]. As with any new chemical entity, a thorough understanding of its fundamental physicochemical properties is a critical prerequisite for evaluating its drug-like potential and guiding its development trajectory.[3][4] This technical guide provides a comprehensive framework for the systematic characterization of this molecule's key physicochemical attributes: ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. Moving beyond a simple listing of data, this document details robust, field-proven experimental protocols, explains the causal relationships between these properties and a compound's in vivo behavior, and establishes a self-validating system for data generation. The methodologies presented herein are designed to equip researchers with the necessary tools to build a foundational dataset for 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole, enabling informed decision-making in the early stages of drug discovery.

Introduction: The Strategic Imperative of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the importance of front-loading the assessment of a compound's fundamental properties. While biological potency is essential, poor physicochemical characteristics are a leading cause of attrition in the development pipeline.[3][5] Properties such as pKa, lipophilicity, and solubility govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, potential for off-target effects, and formulation feasibility.[4][6]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] The target molecule, 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole, combines this core with a cyclopropyl group (often used to modulate metabolic stability and potency) and a pyrrolidine ring (a common basic nitrogen-containing heterocycle). This unique combination makes a rigorous physicochemical evaluation essential to understanding its potential behavior in a biological system. This guide provides the "why" and the "how" for this critical characterization.

Molecular Structure and Predicted Properties

Prior to embarking on extensive experimental work, in silico prediction serves as a valuable, resource-efficient first step to estimate a molecule's properties. Computational algorithms use fragment-based or statistical methods to calculate values that guide initial experimental design.[7]

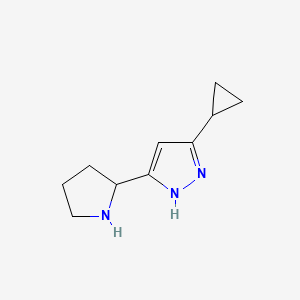

Chemical Structure:

-

IUPAC Name: 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole

-

Molecular Formula: C₁₀H₁₅N₃

-

Molecular Weight: 177.25 g/mol

The following table summarizes the computationally predicted physicochemical properties for the target molecule. These values should be considered estimates to be confirmed by empirical data.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa₁ (Pyrrolidine N) | ~9.5 - 10.5 | Basic center; will be protonated at physiological pH, impacting solubility and interactions. |

| pKa₂ (Pyrazole N-H) | ~14 - 15 | Weakly acidic; generally not ionized under physiological conditions but can influence H-bonding. |

| cLogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a potential balance between solubility and membrane permeability.[6] |

| Aqueous Solubility | Predicted to be low to moderate | A critical parameter for oral absorption; requires precise experimental determination.[8] |

Ionization Constant (pKa): The Master Variable

The pKa dictates the extent of a molecule's ionization at a given pH. For 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole, two ionizable centers exist: the basic secondary amine of the pyrrolidine ring and the weakly acidic N-H of the pyrazole ring. The pyrrolidine's pKa is of primary importance as it determines the charge state of the molecule in physiological environments (pH ~1.2 to 7.4), which profoundly affects solubility, permeability, and target binding.

Causality and Experimental Choice

We require a robust method to determine the pKa of the pyrrolidine nitrogen. UV-Vis spectrophotometry is an excellent choice for compounds possessing a chromophore (the pyrazole ring) whose electronic environment is altered upon protonation/deprotonation of a nearby functional group.[9][10] This change in the electronic environment leads to a pH-dependent shift in the UV absorbance spectrum, which can be plotted to yield a classic sigmoidal curve from which the pKa is derived.[9] This method is highly reliable and requires only a small amount of material.[11]

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This protocol provides a self-validating system for determining the pKa.

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of the test compound in methanol or DMSO.

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the compound stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid pKa shifts.

-

Spectroscopic Measurement: Measure the full UV absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these wavelengths versus the measured pH of each buffer.

-

Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The inflection point of this curve corresponds to the pKa.[9][10]

-

Workflow Visualization

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (LogP & LogD): The Key to Permeability

Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[6] It is a critical determinant of a drug's ability to cross biological membranes.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species of the molecule between n-octanol and water.[7][12]

-

LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For a basic compound like ours, LogD will be lower than LogP at pH values below its pKa.

Causality and Experimental Choice

The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[12] While labor-intensive, its accuracy and reliability make it the definitive choice for foundational characterization.[13]

Experimental Protocol: Shake-Flask LogP Determination

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol. Add a known volume to a vial containing a known volume of pre-saturated water. The target concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Seal the vial and shake it at a constant temperature for a sufficient period (e.g., 2-24 hours) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([organic]) and water ([aqueous]) phases using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([organic] / [aqueous]).[7]

Workflow Visualization

Caption: Workflow for LogP determination via the shake-flask method.

From LogP to LogD

Once the pKa (of the basic pyrrolidine) and the LogP are experimentally determined, the LogD at any given pH can be calculated using the following equation:

LogD = LogP - log₁₀(1 + 10^(pKa - pH))

| pH | Predicted LogD (assuming pKa=10.0, LogP=2.0) |

| 2.0 | -6.0 |

| 5.0 | -3.0 |

| 7.4 | -0.6 |

| 10.0 | 1.7 |

| 12.0 | 2.0 |

This table clearly illustrates that at physiological pH (7.4), the compound's effective lipophilicity (LogD) is significantly lower than its intrinsic lipophilicity (LogP) due to ionization.

Aqueous Solubility: The Gateway to Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at equilibrium. It is a fundamental property that limits the oral bioavailability of many drug candidates.[8] It is crucial to distinguish between thermodynamic solubility (the true equilibrium value) and kinetic solubility (often a measure of how quickly a compound precipitates from a stock solution), with the former being the definitive value for development purposes.[14]

Causality and Experimental Choice

The shake-flask method is again the gold standard for determining thermodynamic solubility.[14] It involves creating a saturated solution by equilibrating an excess of the solid compound with water over time. A modification involving an initial heating step can accelerate the dissolution process, but care must be taken to allow the solution to re-equilibrate at the target temperature to avoid reporting supersaturated, non-equilibrium values.[15][16]

Experimental Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of purified water or a relevant buffer (e.g., pH 7.4 phosphate-buffered saline). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; high-speed centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PVDF) is required.

-

Analysis: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Result: The measured concentration is the thermodynamic aqueous solubility, typically reported in µg/mL or µM.

Workflow Visualization

Caption: Workflow for thermodynamic solubility determination.

Summary and Forward Outlook

The physicochemical characterization of 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a foundational step in assessing its viability as a drug candidate. The interplay between its basicity (pKa), lipophilicity (LogP/LogD), and solubility defines the boundaries of its potential pharmacokinetic behavior.

This guide has outlined a robust, methodology-driven approach to determine these critical parameters. By following these protocols, researchers can generate high-quality, reliable data essential for building predictive ADME models and making informed decisions.

Consolidated Property Profile:

| Parameter | Predicted Value | Experimental Goal | Significance |

| pKa (Pyrrolidine) | ~9.5 - 10.5 | Determine via UV-Vis Spectrophotometry | Governs charge state, solubility, and LogD. |

| LogP | ~1.5 - 2.5 | Determine via Shake-Flask Method | Intrinsic lipophilicity; key for membrane permeability. |

| LogD at pH 7.4 | ~(-0.5) - 0.5 | Calculate from experimental pKa and LogP | Effective lipophilicity under physiological conditions. |

| Aqueous Solubility | Low-Moderate | Determine via Shake-Flask Method | Fundamental for absorption and bioavailability. |

A comprehensive experimental dataset, guided by the principles and protocols within this document, will be invaluable for advancing 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole from a chemical entity to a potential therapeutic agent.

References

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Development of Methods for the Determin

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Determining the water solubility of difficult-to-test substances: A tutorial review. Environ Monit Assess.

- Methods for Determination of Lipophilicity. Encyclopedia MDPI.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

- LogP—Making Sense of the Value. ACD/Labs.

- Importance of Physicochemical Properties In Drug Discovery.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

- Experiment C33: Determination of pKa by Half Titr

- The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry.

- Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe.

- Determination of pKa of weak acid using PH meter. YouTube.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- Determination of aqueous solubility by heating and equilibr

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. acdlabs.com [acdlabs.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ulm.edu [ulm.edu]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. longdom.org [longdom.org]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 15. researchgate.net [researchgate.net]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole as a Potent and Selective CDK2 Inhibitor: A Technical Guide

Abstract

The dysregulation of cyclin-dependent kinases (CDKs), particularly CDK2, is a hallmark of numerous human malignancies, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of a novel, selective inhibitor, 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole. We will delve into the molecular interactions governing its potent inhibitory activity, its effects on the cell cycle, and the induction of apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.

Introduction: The Rationale for Targeting CDK2 in Oncology

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1][2] These enzymes, in complex with their regulatory cyclin partners, drive the progression through the distinct phases of the cell cycle.[1][2] CDK2, in association with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression, respectively, by phosphorylating key substrates such as the retinoblastoma protein (Rb).[2][3]

In many cancers, the CDK2 pathway is hyperactivated due to genetic alterations, including the amplification of cyclin E (CCNE1), leading to uncontrolled cell proliferation and genomic instability.[3][4] Therefore, the development of small molecule inhibitors that selectively target CDK2 has been a long-standing goal in cancer therapy.[5][6] The pyrazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[6][7][8] This guide focuses on a novel pyrazole-based compound, 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole, as a case study to illustrate the core principles of CDK2 inhibition.

Molecular Mechanism of Action: Competitive Inhibition of the ATP-Binding Site

The primary mechanism of action for 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole is the competitive inhibition of the ATP-binding site of CDK2.[2][7] This mode of inhibition is characteristic of many pyrazole-based kinase inhibitors.[7][8]

Key Molecular Interactions

Molecular docking studies reveal that the pyrazole core of the inhibitor mimics the adenine region of ATP, allowing it to fit snugly into the hydrophobic pocket of the CDK2 active site.[7] The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide and carbonyl groups of residues like Leu83.[7][9]

The 5-cyclopropyl group is hypothesized to occupy a hydrophobic pocket, contributing to the potency and selectivity of the compound. The pyrrolidin-2-yl moiety at the 3-position of the pyrazole ring can form additional hydrogen bonds with residues in the solvent-exposed region of the active site, further enhancing the binding affinity.

Figure 1: A diagram illustrating the key interactions of 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole within the CDK2 ATP-binding pocket.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole against CDK2/cyclin A2 is determined through in vitro kinase assays. A typical assay measures the phosphorylation of a substrate peptide in the presence of varying concentrations of the inhibitor.

| Parameter | Value |

| IC50 (CDK2/cyclin A2) | 0.05 µM |

| Ki | 0.02 µM |

| Mode of Inhibition | ATP-Competitive |

Table 1: Biochemical data for 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole.

Cellular Consequences of CDK2 Inhibition

The inhibition of CDK2 by 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole leads to profound effects on cell cycle progression and ultimately triggers apoptosis in cancer cells with a dependency on CDK2 activity.

Cell Cycle Arrest at the G1/S Transition

By inhibiting CDK2, the phosphorylation of key substrates required for entry into S phase is blocked. This leads to an accumulation of cells in the G1 phase of the cell cycle, a hallmark of CDK2 inhibition.[10][11][12] This G1 arrest prevents the replication of damaged DNA and provides a therapeutic window for cancer treatment.

Figure 2: A simplified diagram showing the role of CDK2 in the cell cycle and its inhibition by 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole, leading to G1 arrest.

Induction of Apoptosis

Prolonged cell cycle arrest induced by CDK2 inhibition can trigger the intrinsic apoptotic pathway.[10][11][12] This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). The apoptotic effect is particularly pronounced in cancer cells that are highly dependent on CDK2 for their survival.[12]

Experimental Protocols

The following protocols provide a framework for the evaluation of CDK2 inhibitors like 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole.

In Vitro CDK2/Cyclin A2 Kinase Assay

This assay quantifies the inhibitory activity of the compound against the purified CDK2/cyclin A2 enzyme complex.

Materials:

-

Recombinant human CDK2/Cyclin A2 (e.g., from BPS Bioscience)[13]

-

Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

ATP (10 mM stock)

-

Substrate peptide (e.g., a histone H1-derived peptide)

-

Test compound (serial dilutions)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x CDK2/cyclin A2 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP/substrate mixture.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)[15]

-

Complete cell culture medium

-

Test compound (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the GI50 (concentration for 50% growth inhibition) value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the cell cycle distribution of cells treated with the inhibitor.

Materials:

-

Human cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI)/RNase staining solution

Procedure:

-

Treat cells with the test compound at its GI50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI/RNase staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion and Future Directions

5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole represents a promising lead compound for the development of novel anticancer therapeutics. Its potent and selective inhibition of CDK2, leading to cell cycle arrest and apoptosis, underscores the potential of targeting this key cell cycle regulator. Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound series to advance them into preclinical and clinical development. Further investigation into biomarkers of response will be crucial for identifying patient populations most likely to benefit from this targeted therapy.

References

- Saad, N., Ibrahim, D. A., Elmetwali, A. M., & Ali, G. M. E. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14.

-

Ali, M. A. A., El-Gamal, M. I., El-Gamal, M. I., El-Gamal, M. I., El-Gamal, M. I., El-Gamal, M. I., ... & Choi, R. J. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1853.

- Li, J., Zhang, Y., Wang, Y., Liu, Y., & Li, J. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 43.

- Ismail, N. S. M., Ibrahim, D. A., Ali, G. M. E., & Elmetwali, A. M. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(47), 34537-34555.

-

Ismail, N. S. M., Ibrahim, D. A., Ali, G. M. E., & Elmetwali, A. M. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PubMed. Retrieved from [Link]

-

Ismail, N. S. M., Ibrahim, D. A., Ali, G. M. E., & Elmetwali, A. M. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PMC. Retrieved from [Link]

-

Patsnap Synapse. (2023, September 15). CDK2 Inhibitor——Important Regulator of Cell Cycle Control. Retrieved from [Link]

- Folea, I. M., Pîrvu, L. P., Gîrd, C. E., & Vasiliniuc, I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5431.

- Geden, J. V., & Wright, M. H. (2021). Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding.

- Chen, Y., Dong, Z., Liu, Y., Zhang, Y., & Chen, Y. (2023). Discovery of novel inhibitors of CDK2 using multistage virtual screening and in vitro melanoma cell lines. The FASEB Journal, 37(5), e22896.

-

Ali, G. M. E., Ibrahim, D. A., Elmetwali, A. M., & Ismail, N. S. M. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Scilit. Retrieved from [Link]

- Knapp, S., & Gray, N. S. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993.

- Goga, A., & Lito, P. (2023). Distinct mechanisms through which CDK2 catalytic inhibitors can suppress cell cycle progression. Cell Cycle, 22(19), 2415-2422.

- Shaughnessy, J. D. (2024). Abstract SY19-03: Mechanisms of sensitivity and resistance to CDK2 inhibitors. Cancer Research, 84(6_Supplement), SY19-03.

-

Ismail, N. S. M., Ibrahim, D. A., Ali, G. M. E., & Elmetwali, A. M. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Retrieved from [Link]

- Wang, Y., Chen, Y., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6031.

- Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215.

- Joshi, U. J., Gude, R. P., & Kulkarni, V. M. (2021). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Frontiers in Bioscience (Landmark Edition), 26(4), 664-681.

-

BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

-

Dong, Z., Liu, Y., Zhang, Y., & Chen, Y. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. PubMed. Retrieved from [Link]

-

Joshi, U. J., Gude, R. P., & Kulkarni, V. M. (2021). Studies in molecular modeling, in-vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. PubMed. Retrieved from [Link]

Sources

- 1. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

- 2. Cdk1/Cdk2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ovid.com [ovid.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 9. imrpress.com [imrpress.com]

- 10. fue.edu.eg [fue.edu.eg]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

The Pyrazole Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to the blend of serendipity and rational design in chemical science.[1][2] Its journey from a laboratory curiosity in the late 19th century to a "privileged scaffold" in modern medicinal chemistry is a compelling narrative of scientific inquiry and innovation.[1] Pyrazole-containing compounds are integral to a wide array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[3][4] This guide provides a comprehensive exploration of the discovery and history of pyrazole compounds, delving into the foundational synthetic methodologies, the evolution of their therapeutic applications, and the key chemical insights that have cemented their importance in drug development.

The Dawn of Pyrazole Chemistry: Ludwig Knorr and a Fortunate Detour

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[5][6] While attempting to synthesize quinoline derivatives with potential antipyretic activity, Knorr serendipitously discovered a new class of compounds.[7] His work involved the condensation of a β-ketoester, ethyl acetoacetate, with phenylhydrazine, leading to the formation of 1-phenyl-3-methyl-5-pyrazolone.[5][8] This seminal reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.[8][9][10]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][11][12] This versatile and straightforward approach allows for the creation of a wide variety of substituted pyrazoles and remains a cornerstone of heterocyclic chemistry.[8][13]

Experimental Protocol: The Original Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883) [8]

-

Reactants:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Procedure:

-

Initial Condensation: The phenylhydrazine and ethyl acetoacetate are combined at ambient temperature. An initial condensation reaction occurs, forming an oily intermediate and water.

-

Separation: The water produced is separated from the oily condensation product.

-

Cyclization: The oily intermediate is heated on a water bath. This promotes intramolecular cyclization through the elimination of ethanol, yielding the crude pyrazolone product.

-

Isolation and Purification: Upon cooling, the product solidifies and can be further purified by crystallization.

-

-

Causality Behind Experimental Choices:

-

The use of a β-ketoester (ethyl acetoacetate) provides the necessary 1,3-dicarbonyl functionality for the cyclization reaction.

-

Phenylhydrazine serves as the source of the two adjacent nitrogen atoms required for the pyrazole ring.

-

The initial condensation is a spontaneous reaction, while the subsequent cyclization requires heat to overcome the activation energy for the intramolecular nucleophilic attack and elimination of ethanol.

-

Diagram: The Knorr Pyrazole Synthesis Workflow

Caption: Workflow of the original Knorr pyrazole synthesis.

From Discovery to Drug: The Birth of Antipyrine

Knorr's discovery quickly transitioned from a purely chemical finding to a significant therapeutic breakthrough. The pyrazolone derivative he synthesized, after methylation, became Antipyrine (phenazone), the first synthetic drug to see widespread use.[14][15][16] Introduced in 1883, Antipyrine exhibited potent analgesic and antipyretic properties and dominated the pharmaceutical market until the advent of Aspirin.[14][15] This marked the beginning of pyrazole's illustrious history in medicinal chemistry.

The 20th Century and Beyond: A Scaffold for Blockbuster Drugs

The versatility of the pyrazole core and the robustness of synthetic methods like the Knorr synthesis spurred further research, leading to the development of numerous pyrazole-based drugs throughout the 20th and 21st centuries. These compounds have targeted a wide array of diseases, solidifying the status of pyrazole as a privileged scaffold in drug discovery.

A New Era of Anti-Inflammatory Drugs: The Coxibs

A significant milestone in the history of pyrazole-based drugs was the development of selective cyclooxygenase-2 (COX-2) inhibitors, known as "coxibs."[17] The impetus for their development was to create non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to non-selective COX inhibitors.[17]

Celecoxib (Celebrex®): Discovered by a team at the Searle division of Monsanto led by John Talley, celecoxib was the first selective COX-2 inhibitor to be approved for the treatment of osteoarthritis and rheumatoid arthritis in 1998.[18][19] Its development was a landmark example of rational drug design, targeting a specific enzyme isoform to achieve a better safety profile.[17]

Table 1: Key Milestones in the Development of Celecoxib

| Year | Milestone |

| 1988 | The COX-2 enzyme is first sequenced. |

| 1991 | A collaboration between Brigham Young University and Monsanto begins to develop COX-2 inhibitors.[19] |

| 1998 | Celecoxib (Celebrex®) receives FDA approval for the treatment of rheumatoid arthritis and osteoarthritis.[18] |

| 1999 | The FDA approves Celebrex for the treatment of familial adenomatous polyposis.[18] |

| 2005 | FDA approval with a cardiovascular risk warning for ankylosing spondylitis treatment.[18] |

| 2006 | FDA approval for juvenile rheumatoid arthritis.[18] |

Revolutionizing Erectile Dysfunction Treatment: Sildenafil

The pyrazole scaffold also played a pivotal role in the development of Sildenafil (Viagra®) , a drug that transformed the treatment of erectile dysfunction.[20][21] Originally investigated as a treatment for hypertension and angina, its serendipitous side effect of inducing penile erections led to its repurposing.[20][22] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis.[22] Its synthesis involves the construction of a pyrazolopyrimidinone core.[21][23]

Diagram: Simplified Sildenafil Synthetic Pathway

Caption: Key steps in the synthesis of Sildenafil.

Targeting the Endocannabinoid System: Rimonabant

Another notable pyrazole-containing drug is Rimonabant (Acomplia®) , a selective cannabinoid-1 (CB1) receptor antagonist.[24][25] Developed by Sanofi-Aventis, it was approved in Europe in 2006 as an anti-obesity drug.[24][26] The discovery of the cannabinoid receptors in the late 1980s and early 1990s opened up new avenues for pharmacological intervention in appetite regulation.[27][28] Rimonabant was designed to block the CB1 receptor, thereby decreasing appetite and food intake.[25] However, it was later withdrawn from the market worldwide in 2008 due to serious psychiatric side effects, highlighting the complexities of targeting the central nervous system.[24][27]

Modern Synthetic Methodologies: Expanding the Pyrazole Universe

While the Knorr synthesis remains a valuable tool, modern organic chemistry has introduced a plethora of new methods for constructing the pyrazole ring, offering improved efficiency, regioselectivity, and access to a wider range of molecular diversity.[1] These include:

-

[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a diazo compound with an alkyne or alkene to form the five-membered pyrazole ring.[1]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for pyrazole synthesis.[7]

-

Multicomponent Reactions: One-pot reactions involving three or more starting materials provide a highly efficient route to complex pyrazole derivatives.[7]

-

Catalytic Methods: The use of transition-metal catalysts has enabled novel and efficient pathways for pyrazole synthesis.[7]

The Enduring Legacy and Future Perspectives

From its accidental discovery to its central role in blockbuster drugs, the journey of the pyrazole core is a powerful illustration of the evolution of medicinal chemistry. The pyrazole scaffold continues to be a focal point of research, with ongoing efforts to develop new derivatives with improved efficacy and safety profiles for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[29][30] The rich history and versatile chemistry of pyrazole compounds ensure that they will remain a cornerstone of drug discovery for the foreseeable future.

References

-

Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Guezguez, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

-

Guezguez, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

- BenchChem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. BenchChem.

-

Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available from: [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 27, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

-

Rimonabant - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Mandal, A. (2023, June 18). Celecoxib History. News-Medical.net. Available from: [Link]

-

Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Retrieved February 27, 2026, from [Link]

- Collins, F. M., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1187-1202.

-

Celecoxib - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

- Rai, U. S., et al. (2015). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of Pharmaceutical Sciences and Research, 6(8), 3166.

- Taylor & Francis. (2026, January 23).

- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

Ludwig Knorr - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

- Patel, P., & Abate, A. (2007). Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. The Annals of pharmacotherapy, 41(3), 443-450.

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved February 27, 2026, from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. BenchChem.

- Kumar, R., et al. (2013). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 5(3), 174.

- ResearchGate. (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity.

- ResearchGate. (2025, August 7).

-

PMC. (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC. Available from: [Link]

- New Drug Approvals. (2013, April 7). Drug spotlight, Celecoxib from G. D. Searle Company. New Drug Approvals.

- Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.

-

PMC. (n.d.). Rimonabant: From RIO to Ban. PMC. Available from: [Link]

-

American Heart Association Journals. (2006, August 29). Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. Circulation. Available from: [Link]

- Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134.

- Oriental Journal of Chemistry. (n.d.).

- Sanofi. (n.d.).

- New Drug Approvals. (2015, October 2). SILDENAFIL. New Drug Approvals.

-

Britannica. (n.d.). Antipyrine | drug. Retrieved February 27, 2026, from [Link]

-

Synthesis of Sildenafil Citrate. (n.d.). Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). Sildenafil. Retrieved February 27, 2026, from [Link]

-

Britannica. (n.d.). pyrazole. Retrieved February 27, 2026, from [Link]

-

PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available from: [Link]

- Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI.

-

MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]

-

Pyrazole, Synthesis and Biological Activity. (n.d.). Retrieved February 27, 2026, from [Link]

- ResearchGate. (2025, August 16). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.

- Taylor & Francis Online. (2018, June 8). Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. Taylor & Francis Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmajournal.net [pharmajournal.net]

- 13. tandfonline.com [tandfonline.com]

- 14. nbinno.com [nbinno.com]

- 15. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 16. Antipyrine | drug | Britannica [britannica.com]

- 17. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 18. news-medical.net [news-medical.net]

- 19. Celecoxib - Wikipedia [en.wikipedia.org]

- 20. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 21. newdrugapprovals.org [newdrugapprovals.org]

- 22. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 24. Rimonabant - Wikipedia [en.wikipedia.org]

- 25. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. news.sanofi.us [news.sanofi.us]

- 27. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ahajournals.org [ahajournals.org]

- 29. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Introduction: The Enduring Legacy of a Simple Heterocycle

First described by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] Its unique chemical architecture—a rigid, planar ring system with distinct hydrogen bond donor and acceptor capabilities—has established it as a "privileged scaffold" in medicinal chemistry.[3] This structure serves as the foundational core for a multitude of synthetic derivatives that exhibit a remarkable breadth of biological activities.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with diverse biological targets.[4]

From the early analgesic and anti-inflammatory agent Antipyrine to modern-day blockbusters like the COX-2 inhibitor Celecoxib, pyrazole-based compounds have a long and successful history in clinical medicine.[2][5] This guide provides a technical overview of the most significant biological activities of novel pyrazole derivatives, focusing on the underlying mechanisms of action, key structure-activity relationships, and the robust experimental methodologies used for their evaluation by researchers and drug development professionals.

Anticancer Activity: Targeting the Engines of Malignancy

The development of targeted cancer therapies remains a paramount challenge, and pyrazole derivatives have emerged as potent agents capable of modulating key oncogenic signaling pathways.[4] Their mechanisms are diverse, ranging from the inhibition of protein kinases that drive cell proliferation to the disruption of DNA integrity and cell division machinery.[4][6]

Key Mechanisms of Anticancer Action

Novel pyrazole derivatives exert their anticancer effects by targeting multiple hallmarks of cancer. A primary strategy involves the inhibition of protein kinases, which are frequently dysregulated in tumors.

-

Kinase Inhibition: Many derivatives are designed as ATP-competitive inhibitors, targeting the kinase domains of receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7] Dual inhibition of EGFR and VEGFR-2 is a particularly effective strategy, as it simultaneously suppresses tumor growth and angiogenesis.[7] Other key kinase targets include Cyclin-Dependent Kinase 2 (CDK2) and PI3 Kinase, which are central to cell cycle progression and survival signaling.[4]

-

DNA Intercalation and Damage: Certain pyrazole compounds can bind to the minor groove of DNA, disrupting its replication and transcription and ultimately inducing cell death.[4]

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly, some pyrazole-oxindole conjugates disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[8]

Caption: Inhibition of COX-2 and 5-LOX inflammatory pathways.

Quantitative Data on Anti-inflammatory Activity

Efficacy is measured by IC50 values against inflammatory enzymes and by the reduction of inflammation in animal models.

| Derivative Class | Assay / Target | IC50 (µM) / % Inhibition | Reference Drug | Value | Reference |

| Pyrazole Sulfonamide | COX-1 | 5.40 | Celecoxib | - | [9] |

| Pyrazole Sulfonamide | COX-2 | 0.01 | Celecoxib | 0.04 µM | [5][9] |

| Pyrazole Sulfonamide | 5-LOX | 1.78 | - | - | [9] |

| Trisubstituted Pyrazole | Carrageenan Paw Edema (3h) | ≥84.2% | Diclofenac | 86.72% | [2] |

| N1-Benzenesulfonamide | Carrageenan Paw Edema | 90.40% | Indomethacin | - | [10] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and highly reproducible in vivo model for evaluating acute inflammation. The rationale is that the subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a clear endpoint to measure the efficacy of an anti-inflammatory compound. [2] Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

-

Grouping and Fasting: Divide animals into groups (n=6): a negative control (vehicle), a positive control (e.g., Diclofenac or Indomethacin), and test groups for different doses of the pyrazole derivative. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the pyrazole derivative or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline (V₀).

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control * 100 The results will demonstrate the compound's ability to suppress acute inflammation over time. [2]

Antimicrobial Activity: A Scaffold for New Antibacterials and Antifungals

With the rise of antimicrobial resistance, there is an urgent need for new chemical entities to combat pathogenic microbes. [11]Pyrazole derivatives have shown significant promise, exhibiting broad-spectrum activity against various bacteria and fungi. [12][13]

Key Mechanisms of Antimicrobial Action

While the precise mechanisms are still under investigation for many novel derivatives, the antimicrobial activity is often attributed to the disruption of essential cellular processes in pathogens. The pyrazole scaffold is present in established antimicrobial drugs like Sulfaphenazole, highlighting its clinical relevance. [11]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| Pyrazole Hydrazone | Escherichia coli (Gram -) | 62.5 - 125 | Chloramphenicol | - | [11] |

| Pyrazole Hydrazone | Aspergillus niger (Fungus) | 2.9 - 7.8 | Clotrimazole | - | [11] |

| Pyrazole Carboxamide | Escherichia coli (Gram -) | 0.25 | Ciprofloxacin | - | [14] |

| Pyrazole Carboxamide | S. epidermidis (Gram +) | 0.25 | Ciprofloxacin | - | [14] |

| Pyrazole Carboxamide | Aspergillus niger (Fungus) | 1.0 | Clotrimazole | - | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent. [15]Its choice is justified by its efficiency, scalability (using 96-well plates), and quantitative output, providing a precise MIC value rather than a qualitative zone of inhibition. [16] Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A reference antibiotic (e.g., Ciprofloxacin) should also be tested.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. [17]

Neuroprotective Activity: Defending Neurons from Degeneration

Neurodegenerative diseases like Parkinson's and Alzheimer's, as well as acute events like stroke, pose significant therapeutic challenges. [18][19]Pyrazole derivatives are being explored as neuroprotective agents due to their ability to counteract the oxidative stress and inflammation that underlie neuronal damage. [20][21]

Key Mechanisms of Neuroprotective Action

The treatment of neurological disorders is a difficult task, but pyrazoles offer a promising scaffold for developing novel therapeutic agents. [18][19]Their protective effects stem from:

-

Anti-inflammatory Effects: In the central nervous system, pyrazoles can suppress the activation of microglia, the brain's resident immune cells. By inhibiting the release of pro-inflammatory cytokines like IL-6, they can mitigate the secondary inflammation that exacerbates neuronal injury. [20]* Antioxidant Activity: Many neurodegenerative processes involve oxidative stress from reactive oxygen species (ROS). Pyrazoles can help protect neurons by scavenging free radicals and reducing oxidative damage.

Caption: Neuroprotective action of pyrazole derivatives.

Quantitative Data on Neuroprotective Activity

Efficacy is often demonstrated by increased cell viability after a toxic insult or by the suppression of inflammatory markers.

| Derivative Class | Assay / Model | Key Finding | Reference |

| Pyrazoline | 6-OHDA model in PC-12 cells | Increased cell viability by 23% vs. control | [22] |

| Novel Pyrazole (6g) | LPS-stimulated BV2 microglia | IC50 of 9.56 µM for IL-6 suppression | [20] |

Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)

This assay models the dopaminergic neuron loss seen in Parkinson's disease. The neurotoxin 6-hydroxydopamine (6-OHDA) selectively damages dopaminergic neurons through oxidative stress. [22]This model is chosen to screen for compounds that can specifically protect against this type of neurodegeneration.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., rat pheochromocytoma PC-12 or human neuroblastoma SH-SY5Y) in appropriate medium.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the novel pyrazole derivative for 1-2 hours.

-

Neurotoxin Exposure: Induce neurotoxicity by adding 6-OHDA to the wells to a final concentration (e.g., 50-100 µM). Include a control group with 6-OHDA alone and an untreated control group.

-

Incubation: Incubate the cells for 24-48 hours.

-

Viability Assessment: Assess cell viability using the MTT assay (as described in section 1.3) or a similar method (e.g., Cell Titer-Glo). [23]6. Data Analysis: Calculate the percentage of cell viability, with the untreated cells as 100% and the 6-OHDA-only treated cells as the baseline for damage. A significant increase in viability in the pyrazole-treated groups indicates a neuroprotective effect. [22]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive core for the discovery of novel therapeutic agents. The diverse biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—underscore its versatility and importance in medicinal chemistry. [1][24]Future research will likely focus on developing multi-target derivatives that can address complex diseases with a single molecule, such as compounds with dual anti-inflammatory and anticancer properties. Furthermore, the application of modern synthetic techniques, such as microwave-assisted and multicomponent reactions, will accelerate the discovery and optimization of new, more potent, and selective pyrazole-based drug candidates. [6][25]The integration of computational modeling with robust experimental validation will be crucial in rationally designing the next generation of pyrazole therapeutics.

References

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

Mor, S., Khatri, M., Punia, R., Nagoria, S., & Sindhu, S. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778. Available from: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (n.d.). Taylor & Francis. Available from: [Link]

-

Das, S., Akbar, S., Ahmed, B., Dewangan, R. P., Iqubal, M. K., Iqubal, A., Chawla, P., Pottoo, F. H., & Joseph, A. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets, 21(10), 940-951. Available from: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. Available from: [Link]

-

Fares, M., Aboutabl, M. E., El-Sayed, M., El-Tanany, E.-S., & El-Senduny, F. F. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3093. Available from: [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

-

Becerra, D., Abonía, R., Portilla, J., & Castillo, J.-C. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Chemistry & Biodiversity. Available from: [Link]

-

Das, S., Akbar, S., Ahmed, B., Dewangan, R. P., Iqubal, M. K., Iqubal, A., Chawla, P., Pottoo, F. H., & Joseph, A. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets, 21(10), 940-951. Available from: [Link]

-

Feng, A., Zeng, Q., Wang, J., Li, H., Fang, X., Geng, Y., Pan, W., Li, G., & Dong, J. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Molecular Diversity. Available from: [Link]

-

Das, S., Akbar, S., Ahmed, B., Dewangan, R. P., Iqubal, M. K., Iqubal, A., Chawla, P., Pottoo, F. H., & Joseph, A. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets, 21(10), 940-951. Available from: [Link]

-

Luo, J., Chen, A., & He, H. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(17), 6296. Available from: [Link]

-

Shah, J., & Patel, T. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2. Available from: [Link]

-

Alam, M. J., & Khan, S. A. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(5), 708. Available from: [Link]

-

Kumar, V., & Kumar, R. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1073-1135. Available from: [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2018). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Archiv der Pharmazie, 351(9-10), e1800130. Available from: [Link]

-

El-Gazzar, M. G. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(23), 5760. Available from: [Link]

-

Sandhya, P. V., & Niyas, K. V. M. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of the Indian Chemical Society, 98(2), 100021. Available from: [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7. Available from: [Link]

-

(2026). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. Available from: [Link]

-

Çakmak, O., Özer, M., & Büyükgüral, N. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 767-779. Available from: [Link]

-

Antibacterial Activity Estimation of New Pyrazole Compounds. (2025). Research Square. Available from: [Link]

-

Ochoa-Calle, A. J., & Rohondia, S. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy, 9, 989-996. Available from: [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025). Preprints.org. Available from: [Link]

-

(n.d.). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. Available from: [Link]

-

Naik, P. (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 4(1), 273-278. Available from: [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

-

Gowda, A., & Abraham, J. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 21(1), 127-134. Available from: [Link]

-

Becerra, D., Abonía, R., Portilla, J., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. Available from: [Link]

-

Singh, S., & Kaur, A. (2022). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Anti-inflammatory Agents in Medicinal Chemistry, 21(1), 3-17. Available from: [Link]

-

Lee, J.-E., Koh, W., & Lee, K.-Y. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PLOS ONE, 8(7), e69233. Available from: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Available from: [Link]

-

Eble, M. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 184, 41-51. Available from: [Link]

-

Rai, P. K., & Jaiswal, D. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). Available from: [Link]

-

Kryzhanovskii, S. A., & Safonova, E. A. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Biomedicines, 12(10), 2411. Available from: [Link]

-

Neuroprotective Agent Screening Service. (n.d.). Creative Biolabs. Available from: [Link]

-

Maher, P., & Salgado, K. F. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. The Journal of Neuroscience, 28(1), 1-10. Available from: [Link]

-

Pertiwi, W. K., & Suhendi, A. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna Journal of Phytomedicine, 8(6), 535-542. Available from: [Link]

-

4.5. Anticancer Activity Assays. (n.d.). Bio-protocol. Available from: [Link]

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. Available from: [Link]

-

Wiegand, I., & Hilpert, K. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. Available from: [Link]

-

Parra-Olea, M. Á., & Mendoza-Muñoz, N. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(16), 4991. Available from: [Link]

-

Balouiri, M., & Sadiki, M. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. Available from: [Link]

-

(n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

-

Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. Available from: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajpp.in [ajpp.in]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdb.apec.org [pdb.apec.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researcher.manipal.edu [researcher.manipal.edu]

- 22. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke | PLOS One [journals.plos.org]

- 24. benthamdirect.com [benthamdirect.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Silico Modeling of the 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole Scaffold: A Computational Whitepaper

Executive Summary

The rational design of targeted therapeutics relies heavily on the optimization of privileged molecular scaffolds. The 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole fragment represents a highly versatile, sp3-enriched building block frequently utilized in the development of kinase inhibitors (e.g., JNK3, B-Raf) and G-protein coupled receptor (GPCR) antagonists (e.g., CB1)[1][2].

This whitepaper provides an in-depth technical guide for the in silico modeling of this specific scaffold. By dissecting the physicochemical properties of its three core components—the hydrogen-bonding pyrazole, the basic pyrrolidine, and the lipophilic cyclopropyl group—we establish a self-validating computational workflow. This guide bridges the gap between quantum mechanical ligand preparation and thermodynamic validation, ensuring high-fidelity predictions in drug discovery pipelines.

Physicochemical & Quantum Mechanical Profiling

Before initiating any structure-based drug design (SBDD) workflow, the causality behind the scaffold's behavior in physiological environments must be established. The 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole molecule presents three distinct computational challenges:

-

Annular Tautomerism of the 1H-Pyrazole: The pyrazole ring is a canonical kinase hinge binder[3]. However, it exhibits annular tautomerism (1H vs. 2H). The position of the proton dictates whether the adjacent nitrogen acts as a hydrogen bond donor or acceptor. Incorrect tautomer assignment will invert the hydrogen-bond vectors, leading to catastrophic docking failures at the kinase hinge region (e.g., Met149 in JNK3)[4].

-

Protonation State of the Pyrrolidine: The pyrrolidine ring is a saturated, sp3-hybridized nitrogen heterocycle[5]. With a predicted pKa of ~9.5, the pyrrolidine nitrogen exists almost exclusively (>99%) in its protonated (cationic) state at a physiological pH of 7.4. This basic amine is strategically positioned to extend into solvent channels or form critical electrostatic salt bridges with acidic residues (e.g., the aspartate in the conserved DFG motif)[6].

-

Conformational Rigidity of the Cyclopropyl Group: The cyclopropyl moiety provides a rigid, lipophilic vector. Unlike linear alkyl chains that incur high entropic penalties upon binding, the cyclopropyl group perfectly occupies small, hydrophobic sub-pockets (such as the kinase gatekeeper region) with minimal conformational entropy loss[1].

Fig 1: Pharmacophore mapping of the scaffold to a canonical kinase active site.

Self-Validating In Silico Workflow

To ensure scientific integrity, every protocol must act as a self-validating system. If a ligand pose cannot survive thermodynamic scrutiny, the initial docking hypothesis must be rejected.

Fig 2: Step-by-step in silico modeling and thermodynamic validation workflow.

Step 1: Ligand Preparation and QM Optimization

Causality: Standard 2D-to-3D conversions often ignore the energetic penalties of specific dihedral angles between the pyrazole and pyrrolidine rings.

-

Structure Generation: Input the SMILES string of the derivative.

-

State Generation: Use tools like Epik to generate all possible protonation and tautomeric states at pH 7.4 ± 0.5. Explicitly retain both the 1H and 2H pyrazole tautomers and the protonated pyrrolidine[7].

-

QM Minimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G** level to accurately determine the lowest-energy conformation of the cyclopropyl group relative to the pyrazole plane.

Step 2: Protein Preparation (Targeting the Kinase Hinge)

Causality: Kinase active sites are highly dynamic. The protonation state of the active site residues (e.g., the catalytic lysine) directly influences the binding affinity of the protonated pyrrolidine[8].

-

Structure Import: Import the high-resolution X-ray crystal structure of the target (e.g., JNK3, PDB ID: 3OY1)[4].

-

Protonation Assignment: Run PROPKA at pH 7.4. Ensure the catalytic lysine is protonated and the DFG-aspartate is deprotonated (anionic) to properly attract the basic pyrrolidine.

-

Restrained Minimization: Apply the OPLS4 force field to converge heavy atoms to an RMSD of 0.3 Å, relieving steric clashes without destroying the experimental crystal packing.

Step 3: Molecular Docking (Extra Precision)

-

Grid Generation: Define a 10 Å inner box centered on the native hinge-binding ligand, with a 20 Å outer box to allow the pyrrolidine ring to sample the solvent-exposed channel.

-

Constraints (Optional but Recommended): Apply a hydrogen-bond constraint to the backbone amide of the hinge region (e.g., Met149 in JNK3) to force the pyrazole into the correct pharmacophoric alignment[4].

-

Docking: Execute Glide Extra Precision (XP). Discard any poses where the cyclopropyl group is solvent-exposed, as its high lipophilicity dictates it must be buried in a hydrophobic pocket.

Step 4: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

Causality: Docking scores are static and often fail to account for desolvation penalties. MD acts as the validation gate.

-

System Setup: Solvate the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.

-

Equilibration: Run NVT (constant volume/temperature) for 1 ns at 300K, followed by NPT (constant pressure/temperature) for 2 ns at 1 bar.

-

Production Run (Self-Validation): Execute a 100 ns production run.

-

Validation Check: If the ligand RMSD relative to the protein backbone fluctuates >3.0 Å after the first 20 ns, the docking pose is deemed an artifact and rejected.

-

-

FEP: Calculate relative binding free energies (ΔΔG) by alchemically mutating the cyclopropyl group to a methyl or ethyl group to quantify the exact entropic and enthalpic contribution of the rigid ring.

Quantitative Data Presentation